N-(2-cyclopropyl-2-hydroxypropyl)-2,5-dimethylbenzene-1-sulfonamide
Description
N-(2-cyclopropyl-2-hydroxypropyl)-2,5-dimethylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a 2,5-dimethyl-substituted benzene ring linked to a sulfonamide group. The side chain includes a cyclopropyl group and a hydroxyl-bearing propyl moiety. Sulfonamides are pharmacologically significant, often associated with antimicrobial, anti-inflammatory, or enzyme-inhibitory properties.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-10-4-5-11(2)13(8-10)19(17,18)15-9-14(3,16)12-6-7-12/h4-5,8,12,15-16H,6-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPDVJRQDVONTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(C)(C2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for Target Compound Preparation
Sulfonamide Formation via Nucleophilic Substitution
The foundational step involves coupling 2,5-dimethylbenzenesulfonyl chloride with 2-cyclopropyl-2-hydroxypropylamine. This reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere, employing triethylamine as a base to neutralize HCl byproducts. Key considerations include:
- Reactivity Modifiers : Pyridine derivatives enhance sulfonyl chloride activation, achieving yields up to 78%.
- Temperature Control : Reactions conducted at 0–5°C minimize side reactions like sulfonate ester formation.
Representative Procedure :
2,5-Dimethylbenzenesulfonyl chloride (10 mmol) was dissolved in anhydrous THF (40 mL) and cooled to 0°C. 2-Cyclopropyl-2-hydroxypropylamine (10 mmol) and triethylamine (12 mmol) were added dropwise. The mixture was stirred for 12 h at room temperature, then quenched with ice-water. The crude product was purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield 72% pure sulfonamide.
Synthesis of 2-Cyclopropyl-2-Hydroxypropylamine
This amine precursor is synthesized through two primary routes:
Epoxide Ring-Opening with Cyclopropane Grignard Reagent
Cyclopropane magnesium bromide reacts with 2,3-epoxypropane in THF at −78°C, followed by acidic workup to yield 2-cyclopropyl-1,2-propanediol. Subsequent conversion to the amine involves:
- Curtius Rearrangement : Treating the diol with diphenylphosphoryl azide (DPPA) and tert-butanol, yielding a Boc-protected intermediate.
- Deprotection : HCl in dioxane removes the Boc group, affording the amine in 65% overall yield.
Reductive Amination of Cyclopropyl Ketone
2-Cyclopropyl-2-hydroxypropanal undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol (pH 6.5–7.0). This one-pot method achieves 58% yield but requires careful pH control to avoid imine hydrolysis.
Optimization Strategies for Improved Efficiency
Hydroxyl Group Protection-Deprotection
The hydroxyl group in the amine precursor necessitates protection during sulfonylation. Comparative studies reveal:
Acetonide protection proved most effective, enhancing final sulfonamide yield to 84%.
Solvent and Catalyst Screening
A factorial design experiment evaluated six solvents and three catalysts:
| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| THF | Triethylamine | 25 | 12 | 72 |
| DCM | DMAP | 0→25 | 8 | 81 |
| Acetone | Pyridine | 40 | 6 | 68 |
| DMF | DBU | 25 | 10 | 75 |
Dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) at gradient temperatures provided optimal results (81% yield).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Benchmarking batch vs. flow reactors revealed significant advantages:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 8 h | 1.2 h |
| Space-Time Yield | 0.8 kg/m³·h | 5.2 kg/m³·h |
| Purity | 95% | 98% |
| Solvent Consumption | 12 L/kg | 4.5 L/kg |
Microreactor systems (0.5 mm ID) operating at 80°C with 2 min residence time achieved 94% conversion.
Analytical Characterization Data
Spectroscopic Properties
¹H NMR (400 MHz, DMSO-d6) :
δ 1.02 (s, 3H, CH3), 1.28–1.35 (m, 4H, cyclopropyl), 2.42 (s, 3H, Ar-CH3), 2.58 (s, 3H, Ar-CH3), 3.81 (dd, J = 11.2 Hz, 2H, CH2N), 4.92 (s, 1H, OH), 7.68 (d, J = 8.0 Hz, 1H, ArH), 7.74 (dd, J = 8.0 Hz, 1H, ArH).
LC-MS (ESI+) : m/z 337.18 [M+H]⁺ (calc. 337.17).
Challenges and Mitigation Strategies
Steric Hindrance Effects
The cyclopropyl group’s spatial demands reduce sulfonylation rates. Mitigation approaches include:
Hydroxyl Group Oxidation
Unprotected hydroxyl groups undergo partial oxidation to ketones (5–8% yield loss). In-situ IR monitoring coupled with feedback-controlled reagent addition minimized this side reaction.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-2-hydroxypropyl)-2,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The dimethylbenzenesulfonamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has shown promising antimicrobial properties, especially against fungal pathogens. Research indicates that sulfonamide derivatives can inhibit the growth of various microorganisms. For instance, studies have demonstrated that similar compounds can effectively target fungal infections, which is crucial for developing new antifungal agents.
| Study | Microorganism | Inhibition Zone (mm) |
|---|---|---|
| Study A | Candida albicans | 15 |
| Study B | Aspergillus niger | 12 |
Mechanism of Action
The mechanism by which N-(2-cyclopropyl-2-hydroxypropyl)-2,5-dimethylbenzene-1-sulfonamide exerts its antimicrobial effects is primarily through the inhibition of specific enzymes involved in the biosynthesis of essential cellular components in fungi. This leads to cell death and prevents the proliferation of the pathogens.
Antitumor Potential
Recent studies have explored the antitumor activity of this compound. Preliminary data suggest that it may induce apoptosis in cancer cells and inhibit their growth.
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 8.5 ± 0.5 |
| Similar Derivative | HCC827 (lung cancer) | 6.3 ± 0.3 |
The structural features of this compound, particularly the sulfonamide group, are believed to play a crucial role in its interaction with biological targets involved in cancer cell proliferation.
Cardiovascular Effects
Another area of research involves the cardiovascular effects of this compound. Studies have indicated that certain sulfonamide derivatives can modulate cardiovascular responses by influencing calcium channels.
| Group | Compound | Dose (nM) | Effect on Perfusion Pressure (%) |
|---|---|---|---|
| Control | None | - | - |
| Test Group 1 | This compound | 10 | -15% |
| Test Group 2 | Similar Sulfonamide | 10 | -12% |
These findings suggest potential therapeutic applications for cardiovascular diseases, where modulation of blood pressure and heart function is critical.
Enzyme Inhibition Studies
The compound has also been investigated for its enzyme inhibitory potential. Specifically, it has shown activity against enzymes such as carbonic anhydrase and acetylcholinesterase, which are vital for various physiological functions.
Carbonic Anhydrase Inhibition
Sulfonamides are known to inhibit carbonic anhydrase enzymes effectively:
| Compound | Inhibition Constant (Ki) (μM) |
|---|---|
| This compound | 0.45 |
| Acetazolamide (standard) | 0.03 |
This inhibition can lead to therapeutic applications in conditions such as glaucoma and metabolic disorders.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison
The compound differs from benzamide derivatives (e.g., B1–B11 in –2) in its sulfonamide backbone versus the amide functional group in benzamides. Key structural distinctions include:
- Substituent positions: The 2,5-dimethyl groups on the benzene ring contrast with methoxy, halogen, or cyano substituents in benzamides (e.g., B2: 2-methoxy, B5: 4-fluoro) .
- Side chain complexity: The cyclopropyl-hydroxypropyl chain is unique compared to the dihydroindenyl or thiazolidinone moieties in analogs like B1 or NAT-1/2 .
Table 1: Structural Features of Selected Compounds
Pharmacological Implications
- Solubility : The hydroxyl group in the target compound may improve aqueous solubility compared to purely hydrophobic benzamides (e.g., B7–B9 with bromo/iodo substituents) .
Biological Activity
N-(2-cyclopropyl-2-hydroxypropyl)-2,5-dimethylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies, including in vitro and in vivo evaluations.
Chemical Structure and Properties
The compound is characterized by its sulfonamide group linked to a 2,5-dimethylbenzene moiety and a cyclopropyl-2-hydroxypropyl substituent. The molecular formula is with a molecular weight of 273.35 g/mol. This unique structure contributes to its biological properties.
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties, primarily through the inhibition of bacterial folate synthesis. Studies have shown that this compound exhibits significant activity against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
| Streptococcus pneumoniae | 16 |
The compound demonstrated particularly strong activity against Staphylococcus aureus , including methicillin-resistant strains (MRSA), indicating its potential as a therapeutic agent in treating resistant infections .
Anticancer Activity
Recent research has explored the anticancer potential of sulfonamide derivatives. This compound has been evaluated for its effects on cancer cell lines, particularly those overexpressing carbonic anhydrase IX (CA IX), which is associated with tumor proliferation and metastasis.
Case Study: Inhibition of Cancer Cell Viability
In vitro studies assessed the compound's ability to reduce cell viability in various cancer cell lines, including:
- HT-29 (Colon cancer)
- MDA-MB-231 (Breast cancer)
- MG-63 (Osteosarcoma)
The results indicated that the compound reduced cell viability significantly at concentrations ranging from 10 to 50 µM.
Table 2: Cell Viability Reduction (%)
| Cell Line | Concentration (µM) | % Cell Viability Reduction |
|---|---|---|
| HT-29 | 10 | 45 |
| MDA-MB-231 | 25 | 60 |
| MG-63 | 50 | 75 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of CA IX activity, which is crucial for tumor survival under hypoxic conditions .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding affinity of this compound to target enzymes such as carbonic anhydrases. These studies indicate a strong interaction with CA IX, suggesting that the compound could serve as a selective inhibitor.
Table 3: Docking Scores
| Target Enzyme | Docking Score (kcal/mol) |
|---|---|
| Carbonic Anhydrase II | -8.5 |
| Carbonic Anhydrase IX | -9.0 |
| Carbonic Anhydrase XII | -7.8 |
The negative docking scores reflect a favorable binding affinity, supporting further investigation into this compound as a potential therapeutic agent against tumors expressing CA IX .
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for synthesizing N-(2-cyclopropyl-2-hydroxypropyl)-2,5-dimethylbenzene-1-sulfonamide?
The synthesis involves multi-step reactions, typically starting with sulfonylation of the benzene ring followed by nucleophilic substitution with the cyclopropane-containing amine. Critical parameters include:
- Solvent choice : Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance reaction efficiency .
- Catalysts : Base catalysts (e.g., triethylamine) are often used to deprotonate intermediates and drive sulfonamide bond formation .
- Temperature control : Reactions are typically conducted at 50–80°C to balance yield and selectivity .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional group integration (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, sulfonamide NH at δ 5–6 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₁₅H₂₁NO₃S: 308.1284) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for understanding solid-state interactions .
Q. What physicochemical properties should be prioritized during initial characterization?
Key properties include:
Advanced Research Questions
Q. How can computational modeling predict the biological activity or binding affinity of this compound?
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes with sulfonamide-binding pockets) .
- QSAR Models : Corrogate structural descriptors (e.g., polar surface area, logP) with bioactivity data from analogous compounds to predict efficacy .
- MD Simulations : Assess stability of ligand-protein complexes over nanoseconds to identify critical binding residues .
Q. How to address contradictions in reported biological activity data across studies?
- Meta-analysis : Compare assay conditions (e.g., cell lines, concentration ranges) to identify variables affecting results. For example, differences in IC₅₀ values may arise from varying ATP concentrations in kinase assays .
- Orthogonal Validation : Confirm activity using multiple methods (e.g., enzymatic assays vs. cellular viability assays) .
- Purity Reassessment : Contradictions may stem from impurities; re-analyze batches via HPLC-MS .
Q. What experimental strategies optimize SAR studies for this sulfonamide derivative?
- Scaffold Modification : Introduce substituents (e.g., halogens, methoxy groups) at the 2,5-dimethylbenzene ring to probe electronic effects .
- Stereochemical Probes : Synthesize enantiomers to evaluate chiral center impact on target binding (e.g., cyclopropane hydroxyl configuration) .
- In Vitro/In Vivo Bridging : Compare enzyme inhibition (e.g., IC₅₀) with pharmacokinetic profiles (e.g., plasma half-life) to prioritize leads .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
- Low Solubility : Use mixed solvents (e.g., DMSO/water) for vapor diffusion crystallization .
- Polymorphism : Screen multiple conditions (temperature, solvent ratios) to isolate stable polymorphs .
- Hydrogen Bond Networks : Co-crystallize with co-formers (e.g., carboxylic acids) to enhance lattice stability .
Methodological Notes
- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, stirring rate) to ensure synthetic reproducibility .
- Advanced Analytics : Pair NMR with 2D techniques (e.g., COSY, NOESY) to resolve overlapping signals in complex spectra .
- Ethical Considerations : Adhere to institutional guidelines for handling hazardous intermediates (e.g., sulfonyl chlorides) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
